Isoproterenol

Overview

Description

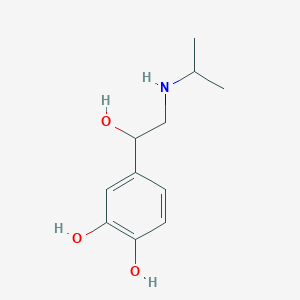

Isoproterenol (ISO) is a synthetic catecholamine and non-selective β-adrenergic receptor (βAR) agonist, binding to both β1- and β2-adrenergic receptors with high affinity . Structurally, it is an isopropylamine derivative of adrenaline (epinephrine), lacking the methyl group on the amine, which enhances its β-selectivity over α-receptors. Its primary pharmacological effects include positive inotropy (increased contractility) and chronotropy (elevated heart rate) due to β1AR activation in cardiac tissue, as well as bronchodilation via β2AR stimulation in the lungs . Clinically, it has been used to treat bradycardia, asthma, and bronchospasm, though its non-selectivity has led to replacement by more targeted β2 agonists (e.g., salbutamol) for respiratory conditions. Preclinically, ISO is widely employed to model cardiac injury, hypertrophy, and heart failure in rodents at varying doses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoprenaline typically involves the following steps:

Friedel-Crafts Reaction: Catechol undergoes a Friedel-Crafts reaction with glycine in the presence of a catalyst such as zinc chloride to form 2-amino-1-(3,4-dihydroxyphenyl)-ethyl ketone.

Alkylation: The ketone is then reacted with isopropyl chloride to form isoprenaline hydrochloride.

Reduction: The final step involves the reduction of isoprenaline hydrochloride using palladium on charcoal as a catalyst

Industrial Production Methods

Industrial production of isoprenaline follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The process involves:

Batch Processing: Large-scale batch reactors are used to carry out the Friedel-Crafts reaction and subsequent alkylation.

Catalysis: Efficient catalysts such as palladium on charcoal are employed to ensure high yield and purity.

Purification: The final product is purified using crystallization and filtration techniques to obtain pharmaceutical-grade isoprenaline

Chemical Reactions Analysis

Types of Reactions

Isoprenaline undergoes several types of chemical reactions, including:

Oxidation: Isoprenaline can be oxidized to form quinones.

Reduction: Reduction reactions can convert isoprenaline to its corresponding alcohols.

Substitution: Nucleophilic substitution reactions can occur at the amino group

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Cardiovascular Applications

Isoproterenol is predominantly used in the management of several cardiovascular conditions due to its ability to stimulate beta-1 and beta-2 adrenergic receptors, leading to increased heart rate and cardiac output.

Treatment of Heart Disease

This compound has been shown to effectively increase cardiac output and reduce left ventricular end-diastolic pressure across various forms of heart disease. It is particularly beneficial in cases of bradycardia and hypotension, often complicating congestive heart failure or postoperative low-output states. A study indicated that this compound infusion can significantly improve hemodynamic parameters in patients with heart failure, although it may be less effective in severe coronary artery disease or aortic stenosis .

Management of Bradycardia

In acute settings, this compound is used to manage symptomatic bradycardia. Its rapid action makes it suitable for emergency situations where immediate heart rate elevation is necessary.

Use in Cardiac Stress Testing

This compound can be employed as a pharmacological agent during stress testing to simulate exercise-induced cardiac conditions, allowing for the assessment of myocardial perfusion and function.

Experimental Research Applications

This compound is widely utilized in preclinical research to model cardiac stress and hypertrophy.

Induction of Cardiac Remodeling

In laboratory settings, this compound is administered to animal models (e.g., rats) to induce cardiac remodeling characterized by fibrosis and hypertrophy. This application helps researchers investigate the underlying mechanisms of heart disease and test potential therapeutic interventions .

Studies on Oxidative Stress

Research has demonstrated that this compound administration leads to increased oxidative stress markers in cardiac tissues, providing insights into the role of reactive oxygen species (ROS) in cardiac hypertrophy .

Neurological Applications

Recent studies have explored the effects of this compound on neurological functions, particularly its influence on hippocampal activity.

Cognitive Effects

In vitro studies indicate that this compound enhances the incidence of sharp wave-ripples (SPW-Rs) in hippocampal slices, which are associated with memory processing . This finding suggests potential implications for understanding the adrenergic modulation of cognitive functions.

Case Studies and Clinical Insights

Several case studies highlight the clinical efficacy and safety profile of this compound in various patient populations.

Mechanism of Action

Isoprenaline exerts its effects by binding to beta-adrenergic receptors, specifically beta-1 and beta-2 receptors. Upon binding, it activates adenylate cyclase, which increases cyclic adenosine monophosphate (cAMP) levels. This leads to:

Increased Heart Rate: Positive chronotropic effect.

Increased Cardiac Contractility: Positive inotropic effect.

Bronchodilation: Relaxation of bronchial smooth muscles

Comparison with Similar Compounds

Structural and Functional Analogues

ISO shares structural homology with endogenous catecholamines (e.g., adrenaline, noradrenaline) and synthetic βAR agonists. Key analogues include:

- Dobutamine : A β1-selective agonist with a hydroxylated phenyl ring, enhancing cardiac specificity .

- Terbutaline and Salbutamol : β2-selective agonists modified to reduce β1 activity, minimizing cardiac side effects .

- Xamoterol : A β1 partial agonist with intrinsic sympathomimetic activity .

- Clenbuterol : A long-acting β2 agonist with aniline substitution, used illicitly for muscle growth .

Pharmacodynamic and Pharmacokinetic Profiles

- cAMP Signaling : ISO robustly activates adenylate cyclase (AC), increasing intracellular cAMP, which activates protein kinase A (PKA) and downstream targets (e.g., L-type calcium channels). This effect is transient in neurons due to phosphodiesterase 4 (PDE4)-mediated cAMP degradation but sustained in macrophages . Comparatively, terbutaline and salbutamol induce weaker cAMP responses in cardiac tissue due to β2 selectivity .

- Metabolism: ISO undergoes stereoselective sulfate conjugation in human liver, intestine, and platelets via phenolsulfotransferases, with (R)-ISO metabolized faster than (S)-ISO . Dobutamine is primarily metabolized by catechol-O-methyltransferase (COMT), while β2 agonists like salbutamol undergo hepatic glucuronidation .

Research Findings in Preclinical Models

Cardiac Effects

- Dose-Dependent Injury : In mice, ISO induces hypertrophy (0.04 mg/kg/day), heart failure (4–60 mg/kg/day), and infarction (150–300 mg/kg/day) . Rats show subendocardial necrosis and fibrosis post-ISO, while mice exhibit strain-dependent responses .

- Electrophysiology : ISO reverses MS-222-induced bradycardia in zebrafish dose-dependently (1.22-fold increase at 10 µM) . In canine Purkinje fibers, ISO accelerates automaticity, which ivabradine (a funny current inhibitor) counteracts .

Comparative cAMP Dynamics

- Fibroblasts: Cystic fibrosis (CF) cells show elevated cAMP levels vs. normal cells at ISO concentrations ≥10⁻⁷ M .

- Neurons : ISO potentiates presynaptic glutamate release via cAMP-PKA signaling, though effects are more variable than forskolin (direct AC activator) .

Cancer and Immune Modulation

- Macrophages : ISO triggers sustained cAMP increases in macrophages, unlike transient responses in neurons .

Data Tables Summarizing Comparative Analysis

Table 1: Pharmacological and Metabolic Comparison

Table 2: Dose-Dependent Cardiac Effects of ISO in Mice

| Dose (mg/kg/day) | Effect | Model Outcome |

|---|---|---|

| 0.04 | Cardiac hypertrophy | No dysfunction |

| 10 | Systolic dysfunction | Heart failure, ↑ ejection fraction |

| 150–300 | Myocardial infarction | Necrosis, ↓ ejection fraction |

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for assessing isoproterenol's inotropic effects in isolated cardiac tissue?

To evaluate this compound's cardiac effects, use Langendorff-perfused heart preparations with standardized perfusion pressures (e.g., 80 mmHg) and measure contractility via left ventricular pressure-volume loops. Include dose-response curves (1 nM–10 µM) and control groups treated with β-blockers (e.g., propranolol) to confirm receptor specificity. Ensure reproducibility by reporting preload/afterload conditions and temperature controls .

Q. How to determine the optimal dosage range of this compound for inducing bronchial relaxation in murine asthma models?

Conduct dose-escalation studies using aerosolized this compound (0.1–100 µg/kg) in ovalbumin-sensitized mice. Measure airway resistance via forced oscillation techniques and validate outcomes with histamine challenge tests. Include negative controls (saline) and positive controls (albuterol). Statistical analysis should account for inter-animal variability using mixed-effects models .

Q. What validated methods exist for quantifying this compound stability in various buffer solutions under physiological conditions?

Use high-performance liquid chromatography (HPLC) with UV detection (λ = 280 nm) to assess degradation kinetics. Prepare buffers mimicking physiological pH (7.4) and temperature (37°C). Report degradation half-lives and validate assays with spiked recovery tests (85–115% acceptable range). Include mass spectrometry for metabolite identification .

Advanced Research Questions

Q. How to resolve contradictory findings regarding this compound's dual action on β1- and β2-adrenergic receptors across different tissue types?

Employ receptor knockout models (e.g., β1-AR⁻/⁻ mice) and selective antagonists (e.g., CGP 20712A for β1, ICI 118,551 for β2). Combine radioligand binding assays with functional cAMP accumulation measurements. Perform meta-analyses of existing data to identify confounding variables (e.g., tissue-specific G-protein coupling) .

Q. What methodologies enable precise differentiation between this compound's direct receptor effects and downstream cAMP-mediated signaling in neuronal cells?

Use FRET-based cAMP biosensors (e.g., Epac-based) in live-cell imaging. Compare results with phosphodiesterase inhibitors (e.g., IBMX) to amplify cAMP signals. Validate receptor specificity using CRISPR-edited cells lacking β-ARs. Include time-resolved measurements to capture transient signaling dynamics .

Q. How to design longitudinal studies evaluating chronic this compound administration on cardiac remodeling while controlling for tachyphylaxis?

Implement gradual dose escalation (e.g., 1–30 mg/kg/day via osmotic pumps) over 4–6 weeks in rodents. Monitor cardiac hypertrophy via echocardiography and fibrosis via Masson’s trichrome staining. Include washout periods and control for β-AR desensitization using GRK2 inhibitors .

Q. What computational approaches best predict this compound's membrane permeability and β-adrenergic receptor binding kinetics?

Apply molecular dynamics simulations with all-atom force fields (e.g., CHARMM36) to model lipid bilayer interactions. Use docking software (e.g., AutoDock Vina) to estimate binding affinities for β1-AR vs. β2-AR. Validate predictions with experimental surface plasmon resonance (SPR) data .

Q. How to optimize ex vivo organ bath systems for simultaneous measurement of this compound's cardiac and vascular effects?

Integrate dual-transducer systems to record atrial tension and aortic ring diameter concurrently. Calbrate baseline tension to 1–2 g for cardiac tissue and 0.5–1 g for vascular tissue. Use Krebs-Henseleit buffer with 95% O₂/5% CO₂ aeration. Normalize responses to maximal KCl-induced contractions .

Q. What statistical models are most appropriate for analyzing time-dependent variance in this compound's hemodynamic responses?

Employ nonlinear mixed-effects modeling (NONMEM) to account for inter-subject variability in heart rate and blood pressure data. Use time-series analysis (e.g., autoregressive integrated moving average) for longitudinal datasets. Validate models with bootstrapping or cross-validation techniques .

Q. How to address ethical considerations in human studies involving this compound infusion for cardiovascular stress testing?

Follow ICH-GCP guidelines for informed consent and adverse event reporting. Use incremental dosing (e.g., 1–4 µg/min) with continuous ECG monitoring. Include exclusion criteria for arrhythmia history and validate protocols with institutional review boards (IRBs) .

Methodological Notes

- Data Reproducibility : Report detailed buffer compositions, equipment calibration protocols, and raw data repositories .

- Contradictory Data Analysis : Use systematic error matrices to evaluate bias in receptor-binding studies .

- Ethical Compliance : Document animal welfare protocols (e.g., ARRIVE guidelines) and human trial registrations .

Properties

IUPAC Name |

4-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8/h3-5,7,11-15H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWZZKOKVBUJMES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(C1=CC(=C(C=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4023175 | |

| Record name | Isoproterenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isoproterenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015197 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5.86e+00 g/L | |

| Record name | Isoproterenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015197 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Isoprenaline is a non-selective beta adrenergic receptor agonist. Agonism of beta-1 and beta-2 adrenergic receptors causes the alpha subunit of G-protein coupled receptors to exchange GMP for GTP, activating them, and allowing the alpha subunit to dissociate from the beta and gamma subunits. Dissociation of the alpha subunit activates adenylate cyclase, converting ATP to cyclic AMP. Cyclic AMP activates protein kinase A (PKA), which phosphorylates cardiac L-type calcium channels such as Cav1.2. These channels depolarize cells by inward active transport of calcium ions. Agonism of beta-1 adrenergic receptors lead to increased strength of contractility, conduction of nerve impulses, speed of relaxation, and rate in the heart. Agonism of beta-2 adrenergic receptors leads to glycogenolysis in the liver, glucagon release from the pancreas, and activation of the renin-angiotensin-aldosterone system. In the alveoli, agonism of beta-2 adrenergic receptors, activates similar pathways to the heart, however the end result is regulation of sodium channels, the cystic fibrosis transmembrane conductance regulator (CFTR), and sodium potassium ATPase. PKA phosphorylates scaffolding proteins and sodium channels, increasing the number of sodium channels on the apical side of alveolar cells and increasing active transport of sodium ions into cells. Agonism of beta-2 adrenergic receptors can also increase chloride ion transport across CFTR. Together, these actions lead to passive transport of water out of the alveoli, and the clearance of alveolar fluid. | |

| Record name | Isoprenaline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01064 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

7683-59-2 | |

| Record name | Isoproterenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7683-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoproterenol [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007683592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoprenaline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01064 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | isoproterenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33791 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | isoproterenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9975 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoproterenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoprenaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.807 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROTERENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L628TT009W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isoproterenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015197 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

170.5 °C | |

| Record name | Isoprenaline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01064 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Isoproterenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015197 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.